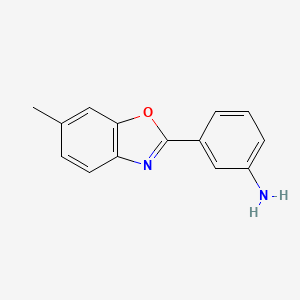

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Overview

Description

“3-(6-Methyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Chloro-3-(6-Methyl-1,3-benzoxazol-2-yl)aniline”, has a linear formula of C14H11ClN2O . The exact molecular structure of “3-(6-Methyl-1,3-benzoxazol-2-yl)aniline” might be slightly different due to the absence of the Chlorine atom.Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including compounds similar to 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline, have been studied for their antimicrobial properties. Research has shown that these compounds can exhibit significant activity against various bacterial and fungal strains .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzoxazole derivatives have been used in QSAR studies to establish correlations between their physicochemical properties and biological activities .

Antioxidant Properties

The antioxidant capacity of benzoxazole compounds has been evaluated through their radical scavenging ability, particularly against DPPH free radicals. This property is crucial in the development of new therapeutic agents .

Synthetic Strategies

Advancements in synthetic methods for benzoxazole derivatives are crucial for their application in various fields. Recent studies have introduced new photocatalytic approaches to prepare these compounds, which could be applicable to 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline as well .

Anticancer Activity

Benzoxazole derivatives have been investigated for their potential anticancer properties. New ligands and metal complexes based on benzoxazole structures have been synthesized and characterized for this purpose .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s worth noting that benzoxazole derivatives have been found to exhibit various biological activities, which might suggest a broad spectrum of interactions with different targets .

Biochemical Pathways

Benzoxazole derivatives have been observed to influence a variety of biological processes, indicating that they may interact with multiple pathways .

Result of Action

As a benzoxazole derivative, it may have diverse biological activities, but specific effects would depend on its exact mode of action .

properties

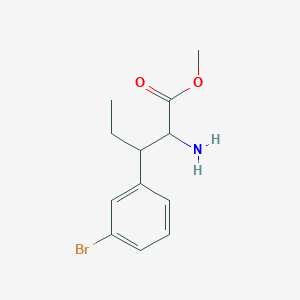

IUPAC Name |

3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJYRJYREVBTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292644-37-2 | |

| Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3004840.png)